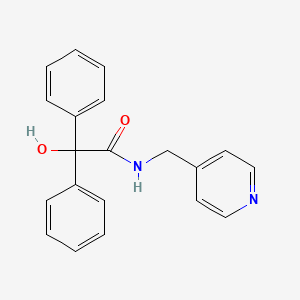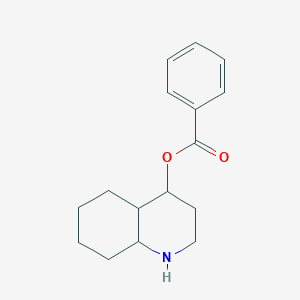![molecular formula C19H15N3O6S B11096868 2-{[4-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}benzoic acid](/img/structure/B11096868.png)
2-{[4-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 2-{[4-(4-metoxi-3-nitrofenil)-5-metil-1,3-tiazol-2-il]carbamoil}benzoico: es un compuesto químico con la siguiente fórmula molecular:
C17H18N2O4
{_svg_1}. Su estructura combina un núcleo de ácido benzoico con un anillo de tiazol y un grupo carbamoil. Exploremos su síntesis, reacciones, aplicaciones y mucho más.Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the thiazole derivative with benzoic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as sodium methoxide or other alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring .
Aplicaciones Científicas De Investigación
2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Shares the nitrophenyl and benzoic acid moieties but lacks the thiazole ring.
4-Methoxy-3-nitroaniline: Contains the nitrophenyl group but differs in the rest of the structure.
5-Methyl-1,3-thiazole-2-carboxylic acid: Features the thiazole ring but lacks the nitrophenyl and benzoic acid groups.
Uniqueness
2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C19H15N3O6S |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
2-[[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C19H15N3O6S/c1-10-16(11-7-8-15(28-2)14(9-11)22(26)27)20-19(29-10)21-17(23)12-5-3-4-6-13(12)18(24)25/h3-9H,1-2H3,(H,24,25)(H,20,21,23) |
Clave InChI |
LTUBGGKPJKRTNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2C(=O)O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B11096797.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11096812.png)

![{(5E)-4-Oxo-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11096820.png)

![N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11096829.png)


![5-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11096848.png)
![N-(4-iodo-2-methylphenyl)-1-[(2-nitrophenyl)sulfanyl]prolinamide](/img/structure/B11096855.png)

![1-Amino-3-(2,4-dimethoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B11096874.png)
![3-({[3-(Morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)phenyl 3-(azepan-1-ylsulfonyl)benzoate](/img/structure/B11096876.png)

